3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with tert-butyl(dimethyl)silyloxy, ethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride.
Formylation: The protected intermediate undergoes formylation using n-butyllithium and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures (around -78°C).
Introduction of Ethyl and Fluorine Groups: The ethyl and fluorine groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the silyl protecting group.
Major Products Formed
Oxidation: 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-ethyl-2-fluorobenzoic acid.
Reduction: 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-ethyl-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde depends on its specific application
Electrophilic Addition: The aldehyde group can participate in electrophilic addition reactions with nucleophiles.
Hydrogen Bonding: The fluorine atom can form hydrogen bonds with suitable acceptors.
Steric Effects: The bulky tert-butyl(dimethyl)silyloxy group can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the benzaldehyde core and fluorine substitution.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a similar silyloxy group but has an acetaldehyde core instead of benzaldehyde.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features a silyloxy group but is based on an indole structure.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
891843-07-5 |
---|---|
Molecular Formula |
C15H23FO2Si |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-ethyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C15H23FO2Si/c1-7-11-8-12(10-17)14(16)13(9-11)18-19(5,6)15(2,3)4/h8-10H,7H2,1-6H3 |
InChI Key |
PATHRRDCOKCOAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)O[Si](C)(C)C(C)(C)C)F)C=O |
Origin of Product |
United States |
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